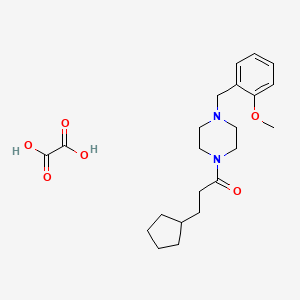

![molecular formula C20H19F3N6O B5209681 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5209681.png)

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds with complex substituents similar to the specified molecule, typically involves the condensation reactions of hydrazines with appropriate ketones, aldehydes, or active methylene compounds. A notable method for synthesizing pyridazine derivatives involves reacting diazotized heterocyclic amines with active methylene compounds to afford various substituted pyridazinopyrazolotriazines, showcasing the versatility and reactivity of the pyridazine core (Deeb, El-Mariah, & Hosny, 2004). Another approach involves the one-pot synthesis of triazolo-pyridazine derivatives through the reaction of sodium salt of hydroxy derivatives with diazotized heterocyclic amines, demonstrating the compound's accessibility through multi-step synthetic routes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by their heterocyclic core, which provides a basis for various chemical reactions and interactions. Studies involving X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis can offer deep insights into the molecular geometry, electronic structure, and intermolecular interactions of such compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Chemical Reactions and Properties

Pyridazine derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, owing to their reactive nitrogen atoms and the presence of substituents that modulate their chemical behavior. The synthesis of triazolino-pyrimidines and pyrazolo-pyridazines from hydrazonoyl halides highlights the reactivity of the pyridazine ring towards different chemical reagents, enabling the formation of diverse heterocyclic compounds (Abdelhamid, Fahmi, & Baaiu, 2016).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The presence of functional groups, like the trifluoromethylbenzoyl and piperazinyl groups, affects these properties by altering the compound's polarity, intermolecular forces, and overall molecular geometry.

Chemical Properties Analysis

Chemically, pyridazine derivatives exhibit a range of reactivities due to their heterocyclic nature and the influence of attached functional groups. Their chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their applications in synthesis and pharmaceutical development. The ability of these compounds to undergo various chemical transformations makes them valuable intermediates in organic synthesis and potential candidates for drug development, as evidenced by their broad antimicrobial activities (Ali, 2009).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications in medicinal chemistry and other fields . Additionally, studies could be conducted to determine its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name |

[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c1-14-8-9-29(26-14)18-7-6-17(24-25-18)27-10-12-28(13-11-27)19(30)15-2-4-16(5-3-15)20(21,22)23/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTDTWAHAGQURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)

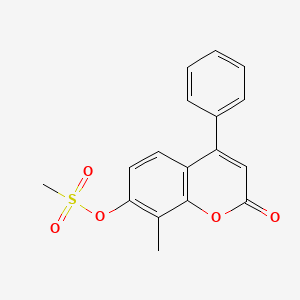

![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)

![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)

![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)

![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)

![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)

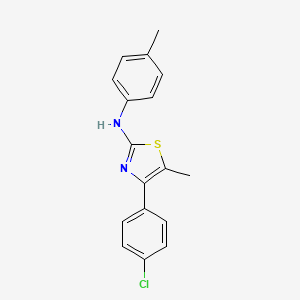

![4-(4-bromophenyl)-5-[2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5209689.png)

![methyl N-methyl-N-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5209692.png)

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5209696.png)

![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5209699.png)